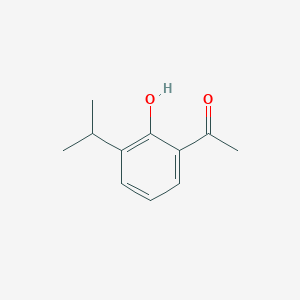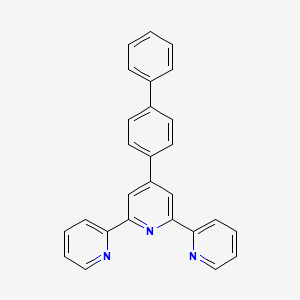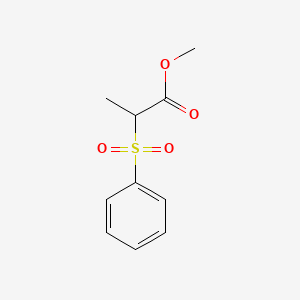
Biphenyl-4,4'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4,4'-dicarboxylic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of acetophenone, characterized by the presence of a hydroxy group and an isopropyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Biphenyl-4,4'-dicarboxylic acid can be synthesized through a multi-step reaction starting from 2-Hydroxy-3-isopropylbenzoic acid. The process involves the following steps :
- Dissolve 2-Hydroxy-3-isopropylbenzoic acid in tetrahydrofuran and chill to -75°C.
- Add methyllithium in diethyl ether and stir overnight at ambient temperature.
- Quench the mixture with methanol, concentrate under reduced pressure, and add ethyl acetate.
- Wash the mixture with hydrochloric acid, water, and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude product.
- Purify the product through chromatography on silica gel.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Biphenyl-4,4'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Biphenyl-4,4'-dicarboxylic acid has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Biphenyl-4,4'-dicarboxylic acid involves its interaction with molecular targets and pathways . The compound can undergo electrophilic aromatic substitution, where an electrophile attacks the aromatic ring, forming a cationic intermediate. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution product.
Comparación Con Compuestos Similares
- 1-(2-Hydroxyphenyl)ethanone
- 1-(3-Hydroxyphenyl)ethanone
- 1-(4-Hydroxyphenyl)ethanone
Uniqueness: Biphenyl-4,4'-dicarboxylic acid is unique due to the presence of both a hydroxy group and an isopropyl group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-5-4-6-10(8(3)12)11(9)13/h4-7,13H,1-3H3 |
Clave InChI |
UFDZOCDZIJSGPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(=O)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)




![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)





